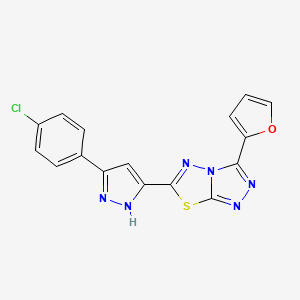

C16H9ClN6OS

Description

The compound with the molecular formula C16H9ClN6OS is a complex organic molecule that contains chlorine, nitrogen, sulfur, and oxygen atoms. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Properties

Molecular Formula |

C16H9ClN6OS |

|---|---|

Molecular Weight |

368.8 g/mol |

IUPAC Name |

6-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

InChI |

InChI=1S/C16H9ClN6OS/c17-10-5-3-9(4-6-10)11-8-12(19-18-11)15-22-23-14(13-2-1-7-24-13)20-21-16(23)25-15/h1-8H,(H,18,19) |

InChI Key |

OJCCALKEBLZZNC-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C2=NN=C3N2N=C(S3)C4=CC(=NN4)C5=CC=C(C=C5)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C16H9ClN6OS typically involves multi-step organic reactions. One common method includes the reaction of a chlorinated aromatic compound with a nitrogen-containing heterocycle under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for achieving high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

C16H9ClN6OS: can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

C16H9ClN6OS: has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which C16H9ClN6OS exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

C16H9ClN6O: This compound lacks the sulfur atom present in .

C16H9ClN6S: This compound lacks the oxygen atom present in .

Uniqueness

The presence of both sulfur and oxygen atoms in C16H9ClN6OS makes it unique compared to its similar compounds. These atoms contribute to the compound’s distinct chemical reactivity and potential biological activity.

Biological Activity

The compound C16H9ClN6OS, a member of the pyrazole family, has garnered attention for its potential biological activities, particularly in antimicrobial and antioxidant capacities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by a complex molecular structure that includes:

- Chlorine (Cl) : Known to enhance biological activity.

- Pyrazole moiety : Often linked to various pharmacological effects.

- Sulfonamide group : Associated with antimicrobial properties.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against a range of pathogenic microorganisms. In vitro studies have shown significant activity against both bacterial and fungal strains.

Key Findings

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 31.25 to 250 µg/mL against various pathogens, including Staphylococcus aureus and Candida albicans.

- Comparison with Standards : Compounds derived from this structure demonstrated superior activity compared to established antibiotics like fluconazole.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | Comparison Standard |

|---|---|---|

| Staphylococcus aureus | 62.5 | Fluconazole |

| Candida albicans | 31.25 | N/A |

| Escherichia coli | 125 | N/A |

Antioxidant Activity

The antioxidant potential of this compound was assessed using the DPPH radical scavenging assay. The results indicated that the compound effectively scavenged free radicals, demonstrating its potential as an antioxidant agent.

Table 2: Antioxidant Activity of this compound

| Concentration (µg/mL) | Percentage Inhibition (%) |

|---|---|

| 3 | 41.81 |

| 15 | 43.03 |

| 31 | 45.63 |

| 62.5 | 46.20 |

| 250 | 64.84 |

Case Studies and Research Findings

Several case studies have explored the biological activities of compounds similar to this compound, emphasizing their pharmacological relevance:

- Antimicrobial Efficacy : A study highlighted that pyrazole derivatives exhibited notable antibacterial activity against multidrug-resistant strains, indicating their potential in treating resistant infections .

- Molecular Docking Studies : Research involving molecular docking has suggested that this compound can interact effectively with target proteins in pathogens, which may lead to the development of new therapeutic agents against infections such as COVID-19 .

- Synergistic Effects : Some studies indicated that when combined with other antimicrobial agents, this compound could enhance the efficacy of treatment regimens, particularly in cases involving resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.